(Nitromethyl)cyclohexane

Vue d'ensemble

Description

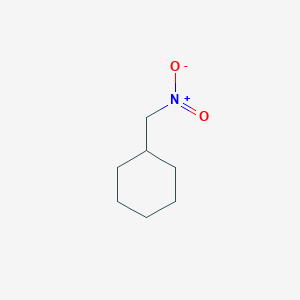

(Nitromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, where a nitromethyl group (-CH₂NO₂) is attached to the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Nitromethyl)cyclohexane typically involves the nitration of cyclohexane. One common method is the reaction of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C). This process proceeds via a free radical chain reaction involving the homolysis of C-H bonds or the cleavage of the C-C skeleton .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as platinum or palladium, can further enhance the efficiency of the nitration process .

Analyse Des Réactions Chimiques

Types of Reactions: (Nitromethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitrocyclohexanone or nitrocyclohexanol.

Reduction: Catalytic hydrogenation of this compound can yield cyclohexylamine or dicyclohexylamine.

Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., platinum or palladium) is typically used for reduction reactions.

Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitrocyclohexanone, nitrocyclohexanol.

Reduction: Cyclohexylamine, dicyclohexylamine.

Substitution: Depending on the nucleophile, products can include halogenated or aminated cyclohexane derivatives.

Applications De Recherche Scientifique

(Nitromethyl)cyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (Nitromethyl)cyclohexane involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the nitromethyl group undergoes hydrogenation to form amines, which can interact with biological receptors or enzymes. The exact pathways depend on the specific reaction and the conditions used .

Comparaison Avec Des Composés Similaires

Nitrocyclohexane: Similar in structure but lacks the methyl group.

Cyclohexylamine: A reduction product of (Nitromethyl)cyclohexane.

Cyclohexanone: An oxidation product of this compound.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial chemistry .

Activité Biologique

(Nitromethyl)cyclohexane, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound is primarily studied for its interactions with various enzymes and proteins. It participates in oxidation-reduction reactions mediated by enzymes such as monooxygenases and dehydrogenases, which facilitate its conversion into metabolites that can engage in further biological pathways.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Solubility | Soluble in organic solvents; limited water solubility |

| Enzyme Interactions | Monooxygenases, dehydrogenases |

| Metabolites | Cyclohexanol and others |

Cellular Effects

Research indicates that this compound can significantly influence cell signaling pathways, particularly those related to oxidative stress. It has been shown to induce changes in gene expression linked to detoxification processes and stress responses.

Case Study: Oxidative Stress Response

In laboratory studies, exposure to this compound led to acute oxidative stress in cultured cells. This was characterized by increased reactive oxygen species (ROS) levels, which are known to affect cell viability and function.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through various mechanisms:

- Enzyme Inhibition : It can bind to specific sites on enzymes, inhibiting their activity. For instance, it has been documented to inhibit certain dehydrogenases, resulting in the accumulation of specific metabolites.

- Metabolic Pathways : The compound is metabolized by monooxygenases and dehydrogenases, leading to the formation of cyclohexanol among other metabolites.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Induces significant toxicity, including neurobehavioral effects and oxidative damage.

Transport and Distribution

This compound is capable of diffusing across cell membranes and may also be transported by specific carrier proteins. Its distribution within tissues can influence its biological activity and toxicity.

Table 2: Dosage Effects on Biological Activity

| Dosage Level | Observed Effects |

|---|---|

| Low | Minimal cellular impact |

| Moderate | Altered gene expression related to detoxification |

| High | Neurobehavioral toxicity; oxidative damage |

Subcellular Localization

The localization of this compound within cells is crucial for its biological effects. Studies have shown that it tends to localize in organelles such as mitochondria and the endoplasmic reticulum, where it may interact with metabolic pathways related to energy production and detoxification processes.

Propriétés

IUPAC Name |

nitromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXAUWIWPPUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949115 | |

| Record name | (Nitromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-30-1 | |

| Record name | NSC3634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Nitromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.